O-Desmethyl Midostaurin, also known as CGP62221, is the active metabolite of Midostaurin . It is produced via cytochrome P450 liver enzyme metabolism . It is used in research and development and is not intended for use in humans or animals .
The molecular formula of O-Desmethyl Midostaurin is C34 D5 H23 N4 O4 . The molecular weight is 561.641 . Further details about the molecular structure are not available from the search results.
O-Desmethyl Midostaurin is the active metabolite of Midostaurin, produced via cytochrome P450 liver enzyme metabolism . It can be used as an indicator for Midostaurin metabolism in vivo . More detailed information about its chemical reactions is not available from the search results.
O-Desmethyl Midostaurin is a significant compound derived from Midostaurin, a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of hematological malignancies such as acute myeloid leukemia and systemic mastocytosis. Midostaurin itself is known for its ability to inhibit various receptor tyrosine kinases, including FLT3 and KIT, which are crucial in the pathogenesis of these diseases. O-Desmethyl Midostaurin, as an active metabolite of Midostaurin, retains similar pharmacological properties and mechanisms of action.
O-Desmethyl Midostaurin is synthesized through metabolic processes involving the parent compound Midostaurin. The compound is produced predominantly in the liver via cytochrome P450 enzymes, particularly CYP3A4, which plays a critical role in the metabolism of many drugs. This metabolic pathway is essential for converting Midostaurin into its active metabolites, including O-Desmethyl Midostaurin.
O-Desmethyl Midostaurin is classified as a small molecule inhibitor and falls under the category of antineoplastic agents. It operates primarily through inhibition of tyrosine kinases, making it a targeted therapy in oncology.
The synthesis of O-Desmethyl Midostaurin occurs through biotransformation processes involving hepatic metabolism. The primary method involves oxidative demethylation of Midostaurin facilitated by cytochrome P450 enzymes.
O-Desmethyl Midostaurin shares a similar structure with its parent compound but lacks one methyl group. Its molecular formula is C₂₃H₂₃N₃O₃S, with a molecular weight of approximately 405.51 g/mol.
O-Desmethyl Midostaurin undergoes various biochemical reactions primarily related to its interaction with tyrosine kinases. These reactions include:
The efficacy of O-Desmethyl Midostaurin can be attributed to its ability to inhibit both wild-type and mutant forms of FLT3 and KIT, leading to reduced cell proliferation and increased apoptosis in malignant cells.
O-Desmethyl Midostaurin exerts its therapeutic effects by inhibiting specific tyrosine kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
The pharmacokinetic profile indicates that O-Desmethyl Midostaurin has a longer half-life compared to its parent compound, allowing for prolonged therapeutic effects after administration.
O-Desmethyl Midostaurin is primarily utilized in clinical settings for:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: